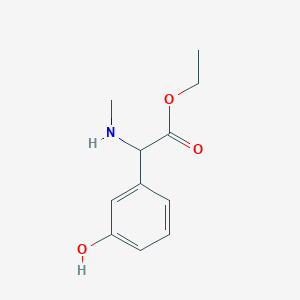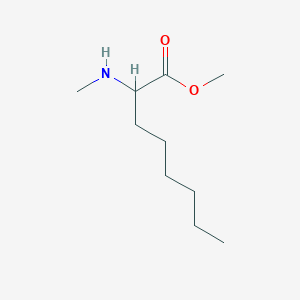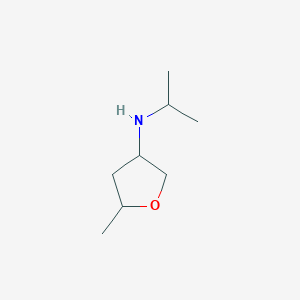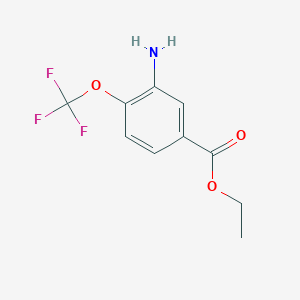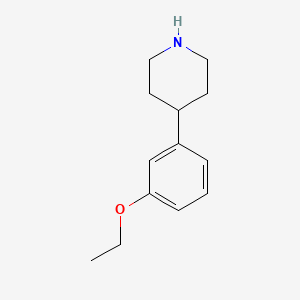
4-(3-Ethoxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Ethoxyphenyl)piperidine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)piperidine typically involves the construction of the piperidine ring via cycloaddition methods. One common approach is the [3+3] cycloaddition method, which is considered a vital strategy for synthesizing piperidine derivatives . Another method involves the hydrogenation of pyridine derivatives using palladium and rhodium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Ethoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
4-(3-Ethoxyphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Ethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is known that piperidine derivatives can interact with various enzymes and receptors in the body, influencing biological processes such as neurotransmission and cell signaling . For example, piperidine derivatives have been shown to modulate the activity of the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydropyridine: A partially saturated derivative of pyridine, often used in pharmaceuticals.
Piperidine: The parent compound of 4-(3-Ethoxyphenyl)piperidine, widely used in organic synthesis and drug development.
Uniqueness
This compound is unique due to its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in research and development.
Eigenschaften
CAS-Nummer |
946714-06-3 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
4-(3-ethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-5,10-11,14H,2,6-9H2,1H3 |
InChI-Schlüssel |
VDNHZDJFNHSMQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B15308117.png)
![Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15308129.png)
![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B15308132.png)

